molecular formula C21H18N6O4S B2923989 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 1020502-43-5

2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2923989
CAS No.: 1020502-43-5
M. Wt: 450.47
InChI Key: WCYFANVDPYBUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with amino, methylsulfanyl, and 3-phenyl-1,2,4-oxadiazole moieties, linked to a 1,3-benzodioxol-5-yl group via an acetamide bridge. Its molecular formula is C₂₂H₂₀N₆O₃S, with an average molecular mass of 472.50 g/mol (calculated from analogous structures in ).

Properties

IUPAC Name

2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4S/c1-32-21-17(20-24-19(26-31-20)12-5-3-2-4-6-12)18(22)27(25-21)10-16(28)23-13-7-8-14-15(9-13)30-11-29-14/h2-9H,10-11,22H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYFANVDPYBUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features, including a pyrazole ring, an oxadiazole moiety, and a benzodioxole group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C21H18N6O4SC_{21}H_{18}N_{6}O_{4}S, with a molecular weight of 450.47 g/mol. The structure includes functional groups that may contribute to its biological effects.

PropertyValue
Molecular FormulaC21H18N6O4S
Molecular Weight450.47 g/mol
Purity95%

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of the pyrazole and oxadiazole rings suggests potential inhibition of enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, altering signaling pathways critical for cellular functions.
  • Antitumor Activity : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Antitumor Activity

In vitro studies have shown that related pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Compound Testing : A study on structurally similar compounds indicated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, suggesting that modifications in the structure can enhance or reduce activity .

Antiviral Properties

Research has indicated that certain derivatives of pyrazole compounds possess antiviral properties. For example:

  • Mechanism : The inhibition of viral replication has been attributed to interference with viral enzymes or host cell pathways essential for viral life cycles .

Case Study 1: Anticancer Activity

A series of pyrazole derivatives were synthesized and tested for their anticancer properties. One derivative showed potent activity against A-431 and Jurkat cell lines with IC50 values significantly lower than standard treatments like doxorubicin .

Case Study 2: Antiviral Activity

Another study synthesized a new class of pyrazole compounds which were tested for antiviral activity against influenza viruses. The results demonstrated that minor structural changes could significantly enhance antiviral efficacy .

Scientific Research Applications

The biological activity of 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide may be mediated through several mechanisms:

  • Enzyme Inhibition: The pyrazole and oxadiazole rings may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation: The compound may bind to receptors, altering signaling pathways critical for cellular functions.
  • Antitumor Activity: Similar compounds have demonstrated the ability to inhibit tubulin polymerization, potentially leading to cell cycle arrest and apoptosis in cancer cells.

Research Applications

This compound is a useful research tool with several potential applications.

Antitumor Activity: In vitro studies have shown that related pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, structurally similar compounds indicated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, suggesting that modifications in the structure can enhance or reduce activity.

Antiviral Properties: Research has indicated that certain derivatives of pyrazole compounds possess antiviral properties. The inhibition of viral replication has been attributed to interference with viral enzymes or host cell pathways essential for viral life cycles.

Case Studies

Case Study 1: Anticancer Activity
A series of pyrazole derivatives were synthesized and tested for their anticancer properties. One derivative showed potent activity against A-431 and Jurkat cell lines with IC50 values significantly lower than standard treatments like doxorubicin.

Case Study 2: Antiviral Activity
Another study synthesized a new class of pyrazole compounds which were tested for antiviral activity against influenza viruses. The results demonstrated that minor structural changes could significantly enhance antiviral efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Pyrazole/Oxadiazole/Acetamide) Molecular Formula Molecular Mass (g/mol) Notable Features
Target Compound 3-Phenyl-oxadiazole, 1,3-benzodioxol-5-yl acetamide C₂₂H₂₀N₆O₃S 472.50 Balanced lipophilicity due to benzodioxol and methylsulfanyl groups
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide 4-Methoxyphenyl-oxadiazole, 2-chlorobenzyl acetamide C₂₂H₂₁ClN₆O₃S 484.96 Increased halogenated bulk; potential enhanced receptor binding
BI 665915 (FLAP inhibitor) Oxadiazole-pyrazole-acetamide with pyrimidine and cyclopropyl groups C₂₆H₂₈N₈O₂ 500.56 Optimized FLAP inhibition (IC₅₀ < 10 nM); high metabolic stability
N-(4-{[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide Benzodioxol-pyrazole linked via sulfonyl to phenyl-acetamide C₁₈H₁₅N₃O₅S 385.39 Reduced complexity; sulfonyl group may alter solubility

Key Observations:

  • Substituent Impact : The target compound’s 3-phenyl-oxadiazole and benzodioxol groups confer moderate lipophilicity, whereas the 4-methoxyphenyl and 2-chlorobenzyl analogues () introduce bulkier, electron-withdrawing groups that may enhance target affinity but reduce solubility.
  • Synthetic Flexibility : The sulfonyl-linked analogue () highlights the role of linker chemistry in modulating physicochemical properties.

Pharmacological and Functional Comparisons

Table 2: Activity and Application Insights

Compound Type Biological Target/Activity Potency (IC₅₀ or Equivalent) Reference
Target Compound Hypothesized anti-inflammatory or enzyme inhibition (structural analogy to BI 665915) Not reported
BI 665915 FLAP inhibition; LTB4 synthesis inhibition in human whole blood IC₅₀ < 100 nM
2-((4-Amino-5-(furan-2-yl)... Anti-exudative activity (compared to diclofenac sodium) 10 mg/kg dose efficacy
N-(2-hydroxyphenyl)acetamide Basic acetamide scaffold; potential analgesic or antipyretic applications Not quantified

Key Observations:

  • Anti-Inflammatory Potential: While BI 665915’s FLAP inhibition is well-documented, the target compound’s phenyl-oxadiazole and benzodioxol groups may similarly modulate arachidonic acid pathways, though experimental validation is required.
  • Anti-Exudative Activity : Furan-containing analogues () show dose-dependent efficacy, suggesting that substituents like benzodioxol in the target compound could be explored for analogous effects.

Research Findings and Limitations

  • Structural Insights : The pyrazole-oxadiazole core is a versatile pharmacophore, with substituents dictating solubility, target selectivity, and metabolic stability.
  • Data Gaps: No direct pharmacological data exist for the target compound; comparisons rely on structural analogies.
  • Synthetic Challenges : The methylsulfanyl and benzodioxol groups may pose stability issues under acidic conditions, necessitating formulation studies.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization requires careful selection of reaction conditions, catalysts, and purification techniques. For example:

  • Reagent Ratios : Use stoichiometric excess of chloroacetyl chloride (1.1–1.2 eq) to drive the reaction to completion, as seen in triazole-thioacetamide syntheses .
  • Solvent Choice : Polar aprotic solvents like dioxane or DMF enhance solubility of intermediates. Triethylamine (TEA) is effective for neutralizing HCl byproducts during acetylation .
  • Purification : Recrystallization from ethanol-DMF mixtures (e.g., 3:1 v/v) improves purity, as demonstrated in analogous pyrazole-acetamide derivatives .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. For instance, the methylsulfanyl group (-SMe) appears as a singlet at ~2.5 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C24_{24}H21_{21}N5_5O4_4S2_2: 532.12).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as applied to triazole-oxadiazole hybrids in structural studies .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile-water gradients .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of derivatives for enhanced biological activity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or binding .
  • Molecular Docking : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize synthesis. Tools like AutoDock Vina can model interactions with the oxadiazole ring’s electron-deficient core .
  • Reaction Path Search : Employ algorithms like GRRM to identify low-energy pathways for synthesizing novel 1,2,4-oxadiazole derivatives .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies when substituent effects deviate from expectations?

Methodological Answer:

  • Systematic Substituent Variation : Test electron-withdrawing (e.g., -NO2_2) and electron-donating (e.g., -OMe) groups on the phenyl ring to isolate electronic vs. steric effects. For example, a -Cl substituent may enhance activity in one assay but reduce solubility in another .
  • Biological Assay Triangulation : Cross-validate using multiple assays (e.g., enzyme inhibition, cell viability, in vivo models) to distinguish artifacts from true SAR trends .
  • Meta-Analysis : Compare data across studies, such as conflicting reports on methylsulfanyl vs. benzylsulfanyl groups in triazole derivatives .

Q. What strategies address low solubility or stability during biological assays?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability, as seen in benzodioxol-acetamide analogs .
  • Formulation Optimization : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance aqueous solubility .
  • pH Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) to identify degradation pathways (e.g., hydrolysis of the oxadiazole ring under acidic conditions) .

Q. What methodological challenges arise in synthesizing the 1,2,4-oxadiazole ring, and how can they be mitigated?

Methodological Answer:

  • Cyclization Efficiency : The 1,2,4-oxadiazole ring often forms via [3+2] cycloaddition between nitrile oxides and amides. Use PCl5_5 or POCl3_3 as dehydrating agents, but monitor for side reactions (e.g., over-oxidation) .
  • Purification Difficulties : Column chromatography with silica gel (ethyl acetate:hexane, 1:3) separates oxadiazole products from unreacted precursors. For persistent impurities, employ preparative HPLC .
  • Scale-Up Risks : Exothermic reactions during cyclization require controlled addition of reagents and cooling (0–5°C) to prevent runaway reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Solvent and pH Effects : Compare NMR data acquired in identical solvents (e.g., DMSO-d6_6 vs. CDCl3_3). For instance, the benzodioxol NH proton may appear broad in DMSO but sharp in CDCl3_3 due to hydrogen bonding .
  • Dynamic Exchange : Use variable-temperature NMR to resolve overlapping peaks caused by conformational flexibility (e.g., rotation around the acetamide bond) .
  • X-ray Validation : Resolve ambiguities in NOE correlations or coupling constants with crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.